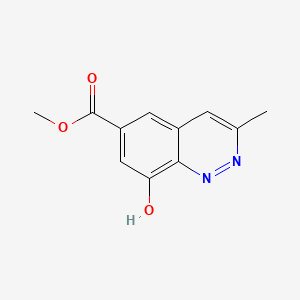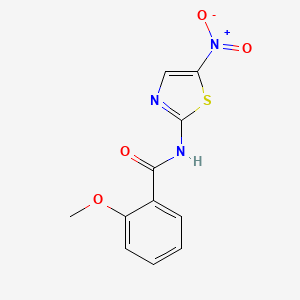
3-Amino-1-(3-morpholinopropyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is a heterocyclic compound that contains both a pyridinone and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone typically involves the reaction of 3-(4-morpholinyl)propylamine with a suitable pyridinone precursor. One common method involves the nucleophilic substitution reaction where the amine group of 3-(4-morpholinyl)propylamine attacks the electrophilic carbon of the pyridinone ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinone ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-2-(2-METHYL-2-PROPENYL)-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-METHYL-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-2-PENTYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-METHYL-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is unique due to its specific combination of a pyridinone ring and a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-amino-1-(3-morpholin-4-ylpropyl)pyridin-2-one |
InChI |
InChI=1S/C12H19N3O2/c13-11-3-1-5-15(12(11)16)6-2-4-14-7-9-17-10-8-14/h1,3,5H,2,4,6-10,13H2 |
InChI Key |
QUCMJBCJOLYPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


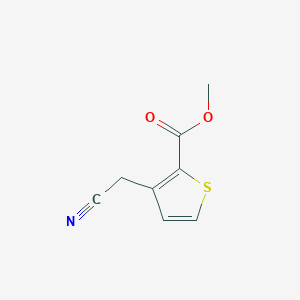

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
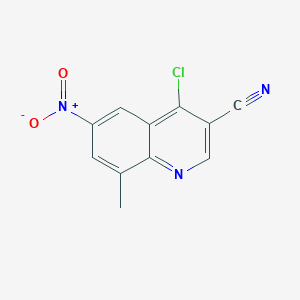
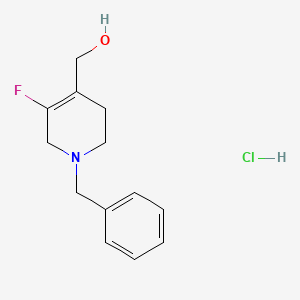
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
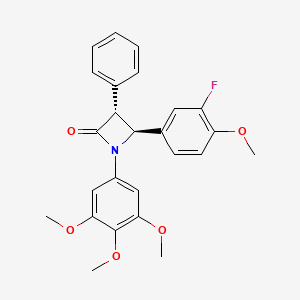
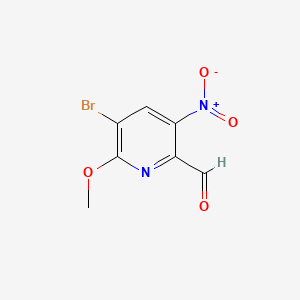
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
